Cas no 164583-78-2 (benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate)

benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Benzyl (1-methyl-1H-imidazol-2-yl)carbamate
- benzyl 1-methyl-1H-imidazol-2-ylcarbamate
- benzyl N-(1-methylimidazol-2-yl)carbamate
- benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate
- 2-benzyloxycarbonylamino-1-methylimidazole
- 164583-78-2
- Benzyl(1-methyl-1H-imidazol-2-yl)carbamate
- AKOS022172040
- EN300-26074855
- QKXFQXFBJVBTCM-UHFFFAOYSA-N
- DTXSID20598732
- DA-16765
- SCHEMBL8970761
- J-519770
-
- MDL: MFCD20527387
- Inchi: 1S/C12H13N3O2/c1-15-8-7-13-11(15)14-12(16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,16)
- InChI Key: QKXFQXFBJVBTCM-UHFFFAOYSA-N
- SMILES: O(C(NC1=NC=CN1C)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 231.100776666g/mol
- Monoisotopic Mass: 231.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2Ų
- XLogP3: 1.4
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM127629-1g |
benzyl (1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 1g |
$327 | 2021-08-05 | |
Enamine | EN300-26074855-0.5g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 0.5g |
$520.0 | 2024-06-18 | |
Enamine | EN300-26074855-1g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 1g |
$541.0 | 2023-09-14 | ||
Enamine | EN300-26074855-5g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 5g |
$1572.0 | 2023-09-14 | ||
Enamine | EN300-26074855-10g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 10g |
$2331.0 | 2023-09-14 | ||
Enamine | EN300-26074855-1.0g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 1.0g |
$541.0 | 2024-06-18 | |
Enamine | EN300-26074855-2.5g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 2.5g |
$1063.0 | 2024-06-18 | |
Enamine | EN300-26074855-10.0g |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 10.0g |
$2331.0 | 2024-06-18 | |
Chemenu | CM127629-1g |
benzyl (1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 1g |
$398 | 2023-02-17 | |
Alichem | A069004378-1g |
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate |
164583-78-2 | 95% | 1g |
$400.00 | 2022-04-02 |
benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate Related Literature
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate
Comprehensive Overview of Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate (CAS No. 164583-78-2)
Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate (CAS No. 164583-78-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name, belongs to the class of imidazole derivatives, which are known for their versatile applications in medicinal chemistry and material science. The unique structural features of this molecule, including the carbamate and imidazole moieties, make it a valuable intermediate in the synthesis of bioactive molecules.
In recent years, the demand for imidazole-based compounds has surged due to their role in drug discovery and development. Researchers are particularly interested in Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate for its potential as a building block in the creation of novel antifungal and antimicrobial agents. The compound's ability to interact with biological targets, such as enzymes and receptors, has made it a focal point in the study of small molecule inhibitors and therapeutic candidates.
The synthesis of Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate typically involves the reaction of 1-methyl-1H-imidazol-2-amine with benzyl chloroformate under controlled conditions. This process yields a high-purity product that can be further modified for various applications. The compound's stability and solubility properties make it suitable for use in high-throughput screening and combinatorial chemistry, which are critical techniques in modern drug discovery.
One of the most frequently asked questions about Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate is its role in green chemistry and sustainable synthesis. With the growing emphasis on environmentally friendly practices, researchers are exploring ways to optimize the production of this compound using catalytic methods and renewable resources. This aligns with the broader trend of reducing waste and energy consumption in chemical manufacturing.
Another area of interest is the compound's potential in crop protection. As the agricultural sector seeks safer and more effective alternatives to traditional pesticides, imidazole derivatives like Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate are being evaluated for their efficacy against plant pathogens. Their mode of action, which often involves disrupting microbial cell membranes or inhibiting essential enzymes, makes them promising candidates for next-generation agrochemicals.
From a commercial perspective, Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate is available through specialized chemical suppliers who cater to the pharmaceutical and agrochemical industries. The compound is typically supplied as a white to off-white powder, with purity levels exceeding 95%. Proper storage conditions, such as keeping the material in a cool, dry place away from light, are essential to maintain its stability over time.
In conclusion, Benzyl N-(1-methyl-1H-imidazol-2-yl)carbamate (CAS No. 164583-78-2) is a versatile and valuable compound with wide-ranging applications in drug discovery, agrochemicals, and material science. Its unique structural properties and potential for further modification make it a subject of ongoing research and development. As the scientific community continues to explore new frontiers in chemistry and biology, compounds like this will undoubtedly play a pivotal role in shaping the future of these fields.
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